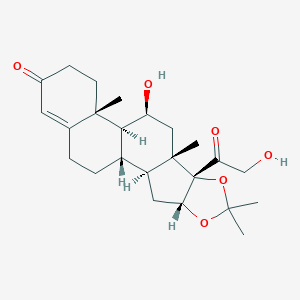
16alpha-Hydroxyhydrocortisone 16,17-acetonide
Descripción general
Descripción
16alpha-Hydroxyhydrocortisone 16,17-acetonide is a corticosteroid used topically in the treatment of various skin disorders . It is also known as 6alpha-Fluoro-16alpha-hydroxyhydrocortisone 16,17-acetonide . It is usually employed as a cream or an ointment .
Synthesis Analysis
1,2-Dihydrodesonide is a reactant in the synthesis of 21-substituted corticosteroids which are used as topical anti-inflammatory agents.Molecular Structure Analysis
The molecular formula of 16alpha-Hydroxyhydrocortisone 16,17-acetonide is C24H34O6 . Its molecular weight is 418.5 g/mol.Chemical Reactions Analysis
16alpha-Hydroxyhydrocortisone 16,17-acetonide is a reactant in the synthesis of 21-substituted corticosteroids.Physical And Chemical Properties Analysis
The molecular formula of 16alpha-Hydroxyhydrocortisone 16,17-acetonide is C24H34O6 . Its molecular weight is 418.5 g/mol.Aplicaciones Científicas De Investigación
1. Calcium Dependence in Lymphocytolysis
Research by Kaiser and Edelman (1977) on a related compound, triamcinolone acetonide, a potent glucocorticoid, demonstrated its effect on the lysis of thymocytes in adrenalectomized rats, indicating a role in glucocorticoid-dependent lymphocytolysis. This study highlights the importance of calcium in the cytolytic action of glucocorticoids (Kaiser & Edelman, 1977).
2. Pharmacological Properties
Phillips et al. (1971) conducted a comprehensive study on desonide, a nonhalogenated steroid closely related to 16alpha-Hydroxyhydrocortisone 16,17-acetonide. The study revealed significant anti-inflammatory properties and a higher potency compared to hydrocortisone. This research provides insight into the physical and pharmacological characteristics of similar steroids (Phillips et al., 1971).
3. Steroid Metabolism in Microorganisms
Goodman and Smith (1961) investigated the hydroxylation of 9alpha-Fluorohydrocortisone by Streptomyces roseochromogenes, an essential step in the formation of 16alpha-Hydroxyhydrocortisone. This study emphasizes the role of microorganisms in the transformation and production of various steroid forms, including 16alpha-hydroxylation (Goodman & Smith, 1961).
4. Alkylating Glucocorticoid Synthesis
El Masry et al. (1977) explored the synthesis of two alkylating glucocorticoids, including triamcinolone acetonide, to investigate the potential of alkylating glucocorticoid receptors. This study contributes to understanding the chemical manipulation and potential applications of glucocorticoids in therapeutic contexts (El Masry et al., 1977).
5. Stability Assays for Steroid Formulations
Comer and Hartsaw (1965) provided an analysis of the stability of a steroid cream containing a compound similar to 16alpha-Hydroxyhydrocortisone 16,17-acetonide. The study's findings are crucial for understanding the stability and viability of steroid formulations in clinical and pharmaceutical applications (Comer & Hartsaw, 1965).
Safety And Hazards
Propiedades
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O6/c1-21(2)29-19-10-16-15-6-5-13-9-14(26)7-8-22(13,3)20(15)17(27)11-23(16,4)24(19,30-21)18(28)12-25/h9,15-17,19-20,25,27H,5-8,10-12H2,1-4H3/t15-,16-,17-,19+,20+,22-,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSCSXKIKGHZNL-LECWWXJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)CCC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3C[C@@H]5[C@]4(OC(O5)(C)C)C(=O)CO)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
16alpha-Hydroxyhydrocortisone 16,17-acetonide | |
CAS RN |
638-93-7 | |
| Record name | 16alpha-Hydroxyhydrocortisone 16,17-acetonide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16.ALPHA.-HYDROXYHYDROCORTISONE 16,17-ACETONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKJ3YPH8PW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



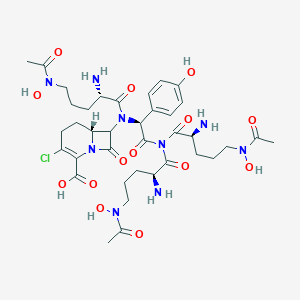
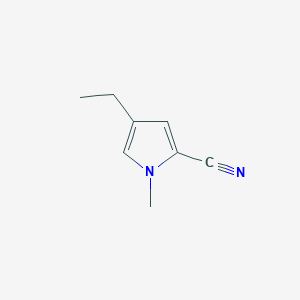
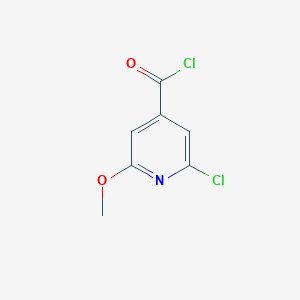
![4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine](/img/structure/B53014.png)
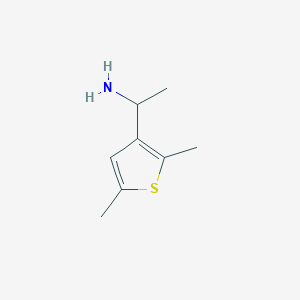
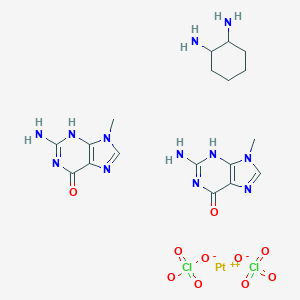
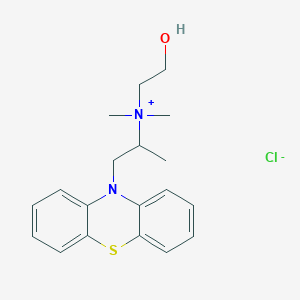

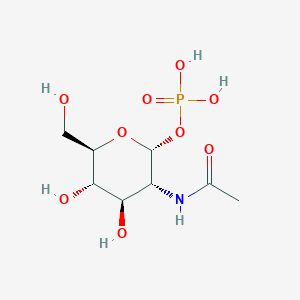
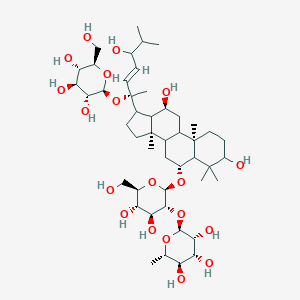
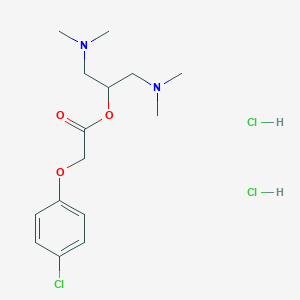
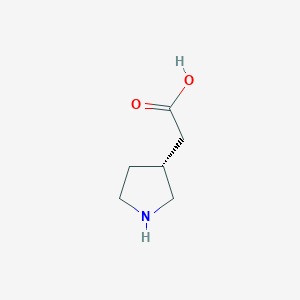
![1-[4-[4-[2-[4-[4-(2,5-Dioxopyrrol-1-yl)phenoxy]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]phenyl]pyrrole-2,5-dione](/img/structure/B53041.png)
![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B53042.png)